4-(4-Cyanophenyl)-3-methylbenzoic acid
Overview
Description
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(4-Cyanophenyl)-3-methylbenzoic acid” are not available, a related compound, 4-aminophenylacetic acid, can be synthesized through a series of reactions involving concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide .Molecular Structure Analysis
The molecular structure of 4-Cyanophenylacetic acid consists of a cyanophenyl group attached to an acetic acid moiety . The InChI Key is WEBXRQONNWEETE-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Scientific Research Applications
Solubility and Partitioning Characteristics
- The solubility and partitioning characteristics of compounds like 4-(4-Cyanophenyl)-3-methylbenzoic acid are studied using the Abraham model, which aids in understanding their behavior in different solvents, crucial for pharmaceutical and chemical processing applications (Hart et al., 2015).
Synthesis and Applications in Organometallic Chemistry
- The synthesis of derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid is key in preparing cycloplatinated compounds. These compounds have potential applications in catalysis and materials science due to their unique geometrical properties (Fuertes et al., 2015).
Role in Liquid Crystal Technology
- Compounds similar to 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in the synthesis of mesogenic oxadiazoles and thiadiazoles, which are crucial for developing advanced liquid crystal displays and other optoelectronic devices (Prajapati & Modi, 2010).
Catalytic Activity in Biochemical Reactions
- Derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in cobalt(III) cyclen complexes, which show promise in catalyzing the hydrolysis of phosphodiester bonds, a reaction relevant in biological and industrial processes (Knight et al., 2004).
Synthesis of Pharmaceutically Relevant Compounds
- This compound is involved in the synthesis of diketopiperazine derivatives, which are significant in pharmaceutical research for their potential therapeutic applications (Ji, Yi, & Cai, 2014).
Antiviral Research
- 4-(4-Cyanophenyl)-3-methylbenzoic acid derivatives have been studied for their antiviral activities, particularly against Tobacco mosaic virus, highlighting their potential in developing new antiviral agents (Luo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(4-cyanophenyl)-3-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBUPMFVBWRALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627361 | |
Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-methylbenzoic acid | |
CAS RN |
503859-41-4 | |
Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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